Ethyl 3-chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate is a complex organic compound that features a bipyridine structure with multiple functional groups. This compound is characterized by the presence of a trifluoromethyl group, which significantly enhances its chemical reactivity and biological activity. The molecular formula for this compound is , and its systematic name reflects its structural complexity, including the chloro and trifluoromethyl substituents as well as the ethyl carboxylate moiety.
The reactivity of ethyl 3-chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate can be attributed to its electrophilic sites, particularly the chloro and trifluoromethyl groups. These sites can participate in various nucleophilic substitution reactions, allowing for the synthesis of derivatives with modified biological properties. For example, reactions with nucleophiles such as amines or alcohols can yield amides or esters, respectively. Furthermore, the compound may undergo reduction or oxidation reactions depending on the conditions applied.
Compounds containing bipyridine structures often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Ethyl 3-chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Synthesis of ethyl 3-chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate can be achieved through several methods:
Ethyl 3-chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate has potential applications in various fields:
Studies on the interactions of ethyl 3-chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate with biological macromolecules (such as proteins and nucleic acids) are crucial for understanding its mechanism of action. Such interactions can be assessed using techniques like surface plasmon resonance or isothermal titration calorimetry to determine binding affinities and kinetics.
Several compounds share structural characteristics with ethyl 3-chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | Pyridine core with chloro and trifluoromethyl groups | Similar reactivity but lacks bipyridine structure |
| 6-Methyl-5-(trifluoromethyl)pyridin-2-carboxylic acid | Pyridinic structure with carboxylic acid functionality | More polar due to carboxylic acid |
| 4-Chloro-6-(trifluoromethyl)pyridin-3-amine | Contains amino group instead of carboxylic ester | Potentially different biological activities due to amino substitution |
The uniqueness of ethyl 3-chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate lies in its bipyridine framework combined with both chloro and trifluoromethyl substituents, which may impart distinct physicochemical properties compared to these similar compounds.
This detailed overview highlights the significance of ethyl 3-chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate in chemical research and potential applications across various domains.